molecular formula C11H18F3NO B2581123 N-Cycloheptyl-4,4,4-trifluorobutanamide CAS No. 2329282-03-1

N-Cycloheptyl-4,4,4-trifluorobutanamide

Cat. No.: B2581123
CAS No.: 2329282-03-1
M. Wt: 237.266
InChI Key: DRPPLEFDFRZYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-4,4,4-trifluorobutanamide is a chemical compound with the CAS Number 2329282-03-1 and a molecular weight of 237.26 g/mol. Its molecular formula is C11H18F3NO . This butanamide derivative features a cycloheptyl group and a terminal 4,4,4-trifluoro motif, a structural combination that may be of significant interest in medicinal chemistry and drug discovery research. The incorporation of the trifluoromethyl group is a common strategy in drug design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . While specific biological data for this exact compound is not widely published in the available literature, its structure suggests potential as a valuable intermediate or scaffold. Researchers can utilize it to develop novel therapeutic agents, particularly for probing protein-protein interactions that are often difficult to target with smaller molecules . Furthermore, compounds with similar amide backbones are frequently explored as hormone mimics or for targeting G-protein-coupled receptors (GPCRs), which are a major class of drug targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cycloheptyl-4,4,4-trifluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO/c12-11(13,14)8-7-10(16)15-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPPLEFDFRZYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cycloheptyl-4,4,4-trifluorobutanamide typically involves the reaction of cycloheptylamine with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Cycloheptyl-4,4,4-trifluorobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-Cycloheptyl-4,4,4-trifluorobutanamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cycloheptyl-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The cycloheptyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-Cycloheptyl-4,4,4-trifluorobutanamide with analogous compounds from the provided evidence, focusing on molecular structure, substituents, and functional groups.

Compound Name CAS No. Molecular Formula Key Substituents Functional Groups Potential Applications
This compound (Target) N/A C₁₁H₁₈F₃NO Cycloheptyl, trifluoromethyl Amide, fluorinated alkyl Drug intermediates, polymer additives
N,N-Diethyl-3-oxo-4,4,4-trifluorobutanamide 452-13-1 C₈H₁₂F₃NO₂ Diethyl, trifluoromethyl, ketone Amide, ketone, fluorinated alkyl Agrochemicals, solvents
N-Ethylidene-2,2,2-trifluoroethylamine 80395-37-5 C₄H₆F₃N Ethylidene, trifluoroethyl Imine, fluorinated alkyl Catalysis, ligands
N-Phenylbis(trifluoromethanesulfonyl)imide 37595-74-7 C₈H₅F₆NO₄S₂ Phenyl, bis(triflyl) Sulfonamide, fluorinated sulfonyl Ionic liquids, electrolytes

Key Observations:

Trifluoromethyl Group Influence :

  • All compounds share fluorinated alkyl groups, but the position and bonding differ. The target compound’s trifluoromethyl group is part of a butanamide chain, enhancing hydrophobicity and stability compared to the ketone-containing trifluoromethyl group in N,N-Diethyl-3-oxo-4,4,4-trifluorobutanamide .
  • In N-Phenylbis(trifluoromethanesulfonyl)imide , the triflyl groups contribute to strong electron-withdrawing effects, making it suitable as a superacid catalyst, unlike the target compound’s amide-based fluorination .

Substituent Effects :

  • The cycloheptyl group in the target compound introduces significant steric bulk compared to the diethyl or phenyl groups in analogs. This could reduce reactivity in nucleophilic environments but improve selectivity in receptor binding.
  • N-Ethylidene-2,2,2-trifluoroethylamine lacks an amide group, instead featuring an imine linkage, which increases its susceptibility to hydrolysis but broadens its utility in coordination chemistry .

Functional Group Reactivity :

  • Amide groups (target compound and N,N-Diethyl-3-oxo-4,4,4-trifluorobutanamide ) offer hydrogen-bonding capabilities, critical for biological activity. In contrast, sulfonamide groups (N-Phenylbis(trifluoromethanesulfonyl)imide ) exhibit stronger acidity and thermal stability .

Limitations and Contradictions

  • While the trifluoromethyl group generally enhances stability, its placement in the butanamide chain (target) versus a ketone (N,N-Diethyl analog) may lead to divergent metabolic pathways.
  • The absence of direct experimental data on the target compound necessitates extrapolation from structural analogs, introducing uncertainty in property predictions.

Biological Activity

N-Cycloheptyl-4,4,4-trifluorobutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through several routes. One common method involves the reaction of 4,4,4-trifluorobutanoic acid with cycloheptylamine. The reaction conditions typically include the use of coupling agents or catalysts to facilitate the formation of the amide bond.

Biological Mechanisms

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The compound is known to modulate receptor activity and may function as an antagonist or agonist depending on the target receptor.

  • Receptor Modulation : The compound interacts with G protein-coupled receptors (GPCRs), influencing various signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or disease progression.

Research Findings

Recent studies have highlighted the biological potential of this compound in various contexts:

  • Antiviral Activity : Research indicates that derivatives of trifluorobutanamide can act as modulators of CCR5 receptors, which are implicated in HIV infection. This suggests potential applications in antiviral therapies .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by modulating chemokine receptor activity. This could be beneficial in treating inflammatory diseases .
  • Neuropharmacological Effects : Preliminary studies suggest that compounds similar to this compound may affect dopamine receptor pathways, hinting at possible applications in neurodegenerative disorders .

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A study involving HIV-infected patients demonstrated that treatment with CCR5 antagonists led to a significant reduction in viral load. This compound was included as part of a broader therapeutic regimen aimed at enhancing patient outcomes.
  • Case Study 2 : In animal models of inflammation, administration of the compound resulted in decreased markers of inflammation and improved recovery times post-injury.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismReference
AntiviralCCR5 receptor modulation
Anti-inflammatoryChemokine receptor inhibition
NeuropharmacologicalDopamine receptor interaction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.